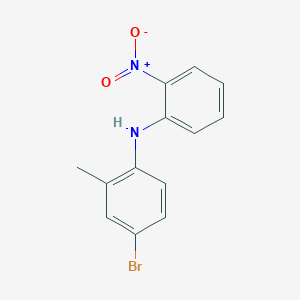
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine
Descripción general
Descripción
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine is an organic compound with the molecular formula C13H11BrN2O2 It is a derivative of benzenamine, characterized by the presence of bromine, methyl, and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine typically involves the bromination of 2-methylbenzenamine followed by nitration. The reaction conditions often include the use of bromine and nitric acid as reagents, with the process being carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine or nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methyl-N-(2-nitrophenyl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups can influence its binding affinity and activity. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-nitroaniline: Similar in structure but lacks the methyl group.
2-Bromo-N,N-dimethyl-4-nitroaniline: Contains dimethyl groups instead of a single methyl group.
4-Bromo-2-nitrotoluene: Similar but with a toluene backbone instead of benzenamine
Uniqueness
The combination of bromine, methyl, and nitrophenyl groups provides distinct chemical properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C13H11BrN2O2 |
|---|---|
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-N-(2-nitrophenyl)aniline |
InChI |
InChI=1S/C13H11BrN2O2/c1-9-8-10(14)6-7-11(9)15-12-4-2-3-5-13(12)16(17)18/h2-8,15H,1H3 |
Clave InChI |
DAIWYWQIBZFLGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

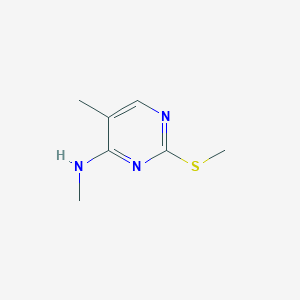
![3-[3-(2-pyridinyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B8405195.png)
![[4-(4-Chlorophenyl)piperazine-1-sulfonyl]amine](/img/structure/B8405199.png)
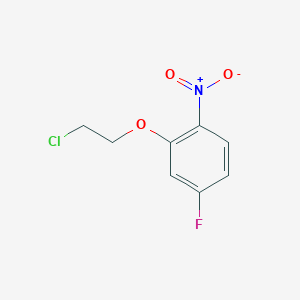
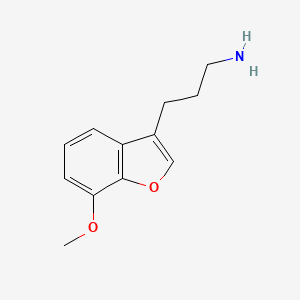
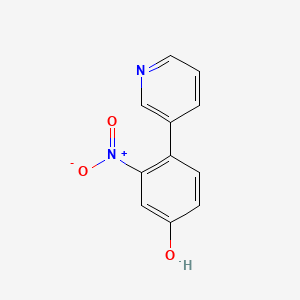
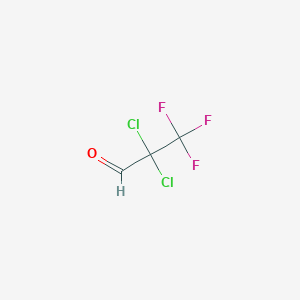
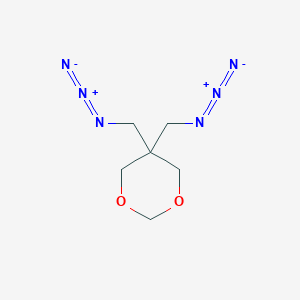
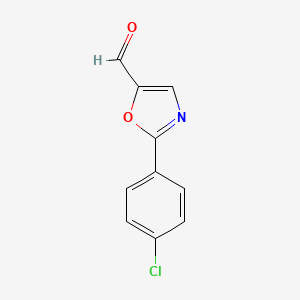
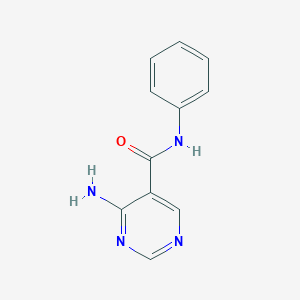
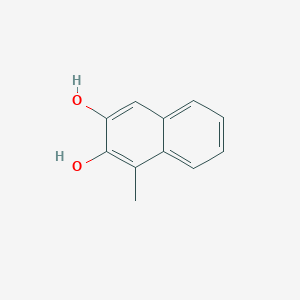
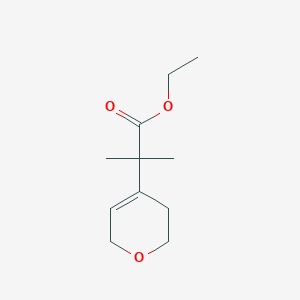
![9-fluoro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8405281.png)
